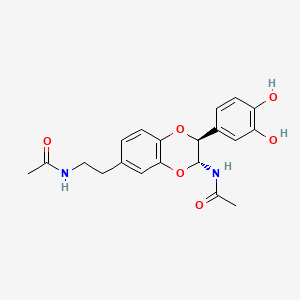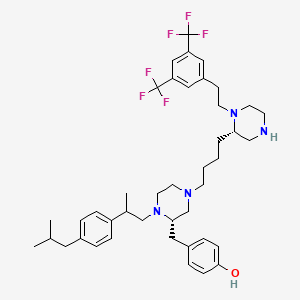
Pat-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pat-IN-2 is a chemical compound known for its role as an inhibitor of protein acyl transferases. It competitively blocks the autopalmitoylation of Erf2, a key enzyme involved in protein palmitoylation. This compound has a molecular weight of 746.91 and a chemical formula of C42H56F6N4O .
Métodos De Preparación
The synthesis of Pat-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Pat-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pat-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study protein palmitoylation and its role in cellular processes.
Biology: It helps in understanding the function of protein acyl transferases and their role in various biological pathways.
Medicine: It has potential therapeutic applications in diseases where protein palmitoylation is dysregulated.
Industry: It is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
Pat-IN-2 exerts its effects by inhibiting protein acyl transferases, specifically blocking the autopalmitoylation of Erf2. This inhibition disrupts the palmitoylation process, affecting the function and localization of various proteins. The molecular targets and pathways involved include the palmitoylation pathway and associated signaling cascades .
Comparación Con Compuestos Similares
Pat-IN-2 is unique in its specific inhibition of protein acyl transferases. Similar compounds include:
Myricetin 3-O-α-L-arabinopyranoside: Another inhibitor of protein acyl transferases.
Sitafloxacin-d 4 hydrochloride: A compound with similar inhibitory effects on protein acyl transferases.
Nebacumab: Another compound that targets protein acyl transferases .
This compound stands out due to its high specificity and potency in inhibiting Erf2 autopalmitoylation, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C42H56F6N4O |
|---|---|
Peso molecular |
746.9 g/mol |
Nombre IUPAC |
4-[[(2S)-4-[4-[(2S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]piperazin-2-yl]butyl]-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperazin-2-yl]methyl]phenol |
InChI |
InChI=1S/C42H56F6N4O/c1-30(2)22-32-7-11-35(12-8-32)31(3)28-52-21-20-50(29-39(52)25-33-9-13-40(53)14-10-33)17-5-4-6-38-27-49-16-19-51(38)18-15-34-23-36(41(43,44)45)26-37(24-34)42(46,47)48/h7-14,23-24,26,30-31,38-39,49,53H,4-6,15-22,25,27-29H2,1-3H3/t31?,38-,39-/m0/s1 |
Clave InChI |
FNZDHGOAQRSMRD-VHCNLTPGSA-N |
SMILES isomérico |
CC(C)CC1=CC=C(C=C1)C(C)CN2CCN(C[C@@H]2CC3=CC=C(C=C3)O)CCCC[C@H]4CNCCN4CCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)CN2CCN(CC2CC3=CC=C(C=C3)O)CCCCC4CNCCN4CCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


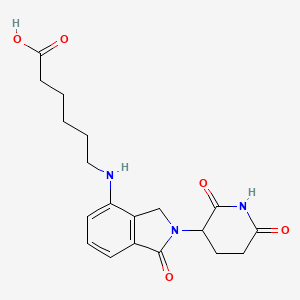


![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)
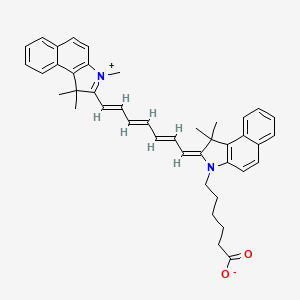
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12386880.png)
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
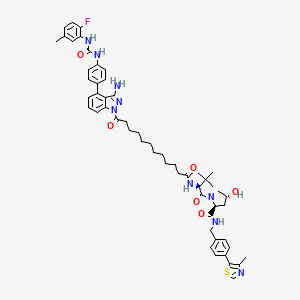

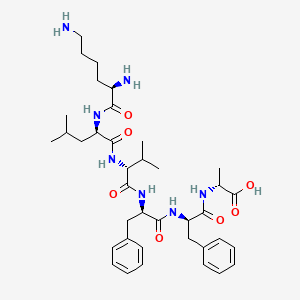
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
